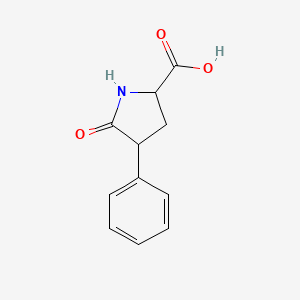
5-Oxo-4-phenylproline
Overview
Description
5-Oxo-4-phenylproline (5-OPP) is a naturally occurring amino acid derivative that is found in several plants, including tomatoes, potatoes, and peppers. 5-OPP is a strong antioxidant and has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. In addition, 5-OPP has been studied for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Oxo-4-phenylproline is not fully understood. However, it is believed that 5-Oxo-4-phenylproline may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-Oxo-4-phenylproline may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Oxo-4-phenylproline may also act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Oxo-4-phenylproline are not fully understood. However, it has been suggested that 5-Oxo-4-phenylproline may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-Oxo-4-phenylproline may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Oxo-4-phenylproline may also act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Oxo-4-phenylproline in laboratory experiments is that it is a naturally occurring compound that can be synthesized in a relatively simple and cost-effective manner. Additionally, 5-Oxo-4-phenylproline has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. However, the main limitation of using 5-Oxo-4-phenylproline in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
Future research should focus on elucidating the mechanism of action of 5-Oxo-4-phenylproline and its potential to protect against oxidative stress, inflammation, and other diseases. Additionally, future research should focus on developing new methods of synthesizing 5-Oxo-4-phenylproline and exploring its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases. Finally, future research should focus on exploring the potential of 5-Oxo-4-phenylproline to reduce the risk of stroke and other cardiovascular diseases.
Scientific Research Applications
5-Oxo-4-phenylproline has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. In particular, 5-Oxo-4-phenylproline has been studied for its potential to protect against cancer, Alzheimer's disease, and other neurodegenerative diseases. 5-Oxo-4-phenylproline has also been studied for its potential to reduce inflammation and improve cardiovascular health. Additionally, 5-Oxo-4-phenylproline has been studied for its potential to reduce the risk of stroke and other cardiovascular diseases.
properties
IUPAC Name |
5-oxo-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMQQNKPELYZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-4-phenylproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



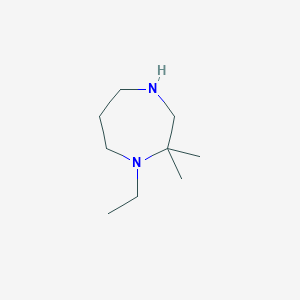

![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
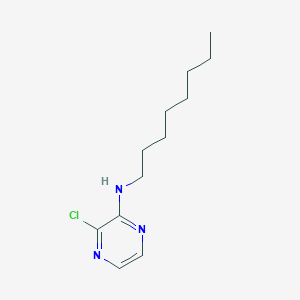

![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)
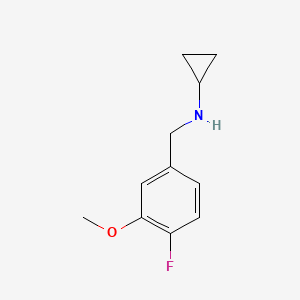

![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
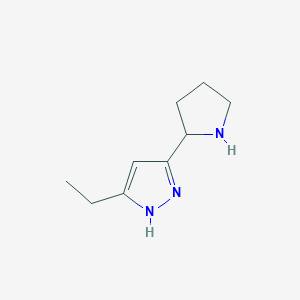

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)